N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features a quinazolinone and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group.
Reduction: This can affect the quinazolinone moiety.
Substitution: Particularly nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, while the indole ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(((6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid: Shares the quinazolinone core but differs in the attached groups.
N2-[(6,7-Dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-N-(2-hydroxyethyl)-L-valinamide: Similar structure with different functional groups.
2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside: Contains a similar quinazolinone moiety.
Uniqueness
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is unique due to its combination of a quinazolinone and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-27-8-6-14-10-15(4-5-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29) |
InChI Key |
DOJCWHPALVFAQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origin of Product |
United States |
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